3-Hydroxy-4-methylcyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-hydroxy-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(8)4-7(5)9/h5,7,9H,2-4H2,1H3 |
InChI Key |
AANHHSRMNJFSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)CC1O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 4 Methylcyclohexan 1 One and Analogues
Chemo- and Regioselective Synthesis Strategies
Controlling the specific site (regioselectivity) and type (chemoselectivity) of a chemical transformation is paramount in synthesizing complex molecules like 3-hydroxy-4-methylcyclohexan-1-one from multifunctional precursors.
The selective oxidation of a diol precursor is a direct route to forming hydroxyketones. The challenge lies in differentiating between two hydroxyl groups or selectively oxidizing a specific carbon-hydrogen bond. For instance, in the synthesis of related 4-substituted cyclohexanones, the oxidation of a secondary alcohol to a ketone is a key step. While common oxidants include chromium or ruthenium-based reagents, modern methods often employ more environmentally benign options like molecular oxygen with a catalytic system. google.com
A typical approach involves the oxidation of a corresponding cyclohexanol (B46403) derivative. For example, 4-methoxycyclohexanol (B98163) has been oxidized to 4-methoxycyclohexanone (B142444) using a Jones reagent (prepared from chromium trioxide and sulfuric acid), achieving a 78% yield. google.com This principle can be extended to the synthesis of the target molecule from a suitable diol precursor, where the choice of oxidant and protecting groups would be crucial for achieving regioselectivity.
Table 1: Oxidation of Cyclohexanol Analogues
| Precursor | Oxidant/Catalyst | Product | Yield | Reference |
|---|
The reduction of a 1,3-diketone precursor offers a pathway to 3-hydroxycyclohexanones. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. A notable eco-friendly approach is the use of microbial techniques. For example, the biotransformation of 1,3-cyclohexanedione (B196179) using Baker's Yeast has been employed to synthesize 3-hydroxycyclohexanone. researchgate.net This biocatalytic method not only performs the reduction but can also offer high enantioselectivity, producing optically pure hydroxyketones. researchgate.net In one study, this biotransformation resulted in an enantiomeric excess (ee) of 93.3%. researchgate.net
The reduction of diketones can also be achieved through electrochemical methods, where the potential of the electrode and the pH of the solution are critical factors influencing the product, which could be a keto alcohol or a pinacol. researchgate.net
Building the target molecule can be achieved by performing nucleophilic additions to a cyclohexanone (B45756) core. The stereochemistry of nucleophilic addition to cyclohexanones is governed by a balance of steric hindrance, which favors an equatorial approach of the nucleophile, and stabilizing electronic interactions, which can favor an axial approach. researchgate.net
A common strategy involves the use of Grignard reagents. For example, treating cyclohexanone with methylmagnesium bromide introduces a methyl group and forms a tertiary alcohol. vaia.com To synthesize an analogue like 1-cyclohexylcyclohexanol, cyclohexanone can be reacted with a Grignard reagent derived from cyclohexyl bromide. vaia.com The synthesis of this compound would require a more complex, multi-step approach starting from a suitably functionalized cyclohexanone derivative to control the regiochemistry of the addition.
The stereochemical outcome of these additions is critical. Reactions of 3,3,5-trimethylcyclohexanone (B147574) with various Grignard reagents have been shown to yield a single product in each case, demonstrating high stereoselectivity where the incoming group adds to produce a trans relationship between the hydroxyl and the methyl group at the 5-position. rsc.org
Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy ketones. qiboch.com The reaction involves the nucleophilic addition of an enolate ion to a carbonyl group. pearson.com Cyclohexanone can undergo a self-condensation reaction in the presence of a base, where an enolate formed from one molecule attacks the carbonyl carbon of a second molecule. mdpi.comyoutube.comvaia.com This is followed by protonation to yield a β-hydroxy ketone, specifically 1'-hydroxy-1,1'-bi(cyclohexyl)-2-one. mdpi.comvaia.com
While self-condensation is a possibility, crossed aldol condensations with other carbonyl compounds, like furfural, are also extensively studied. qiboch.commdpi.com These reactions are typically catalyzed by homogeneous bases like NaOH or KOH, but heterogeneous catalysts such as Mg/Al mixed oxides are preferred for easier separation and recycling. qiboch.com The conditions for these reactions, such as temperature and reactant molar ratios, can be optimized to favor the desired products. qiboch.com For the synthesis of this compound, an intramolecular aldol condensation of a suitable diketo-aldehyde precursor would be a viable strategy.
Table 2: Catalysts in Aldol Condensation of Cyclohexanone
| Catalyst Type | Examples | Advantages/Disadvantages | Reference |
|---|---|---|---|
| Homogeneous | NaOH, KOH, Ca(OH)₂, Na₂CO₃ | Effective but can cause corrosion and waste disposal issues. | qiboch.commdpi.com |
Asymmetric Synthesis of Enantiomerically Enriched this compound
Producing a single enantiomer of a chiral molecule is crucial for many applications. Asymmetric synthesis aims to achieve this, often through the use of chiral catalysts or auxiliaries.
Chiral catalysts are instrumental in guiding reactions to form one enantiomer preferentially over the other. Various approaches have been developed for the asymmetric synthesis of hydroxycyclohexenone derivatives, which are close analogues of the target compound.
Methods for preparing enantiomerically enriched 4-hydroxycyclohex-2-en-1-one, a key chiral building block, include:
Starting from the Chiral Pool: Utilizing naturally occurring chiral molecules. researchgate.net
Chiral Auxiliary Approaches: Temporarily attaching a chiral molecule to guide the reaction. researchgate.net
Desymmetrization Approaches: Selectively reacting one of two identical functional groups in a symmetrical molecule. researchgate.net
Asymmetric Reductions and Epoxidations: Using chiral reagents or catalysts to perform stereoselective reductions or epoxidations. researchgate.net
Organocatalysis: Employing small organic molecules as chiral catalysts. Proline, imidazolidinone derivatives, and cinchona alkaloids are common examples used for α-functionalization of carbonyl compounds. researchgate.net
In a specific example, the first highly enantioselective formal [4+1]-annulation of ortho-hydroxy-para-quinone methides with allenoates was achieved using a commercially available chiral phosphine (B1218219) catalyst, yielding chiral dihydrobenzofurans with up to 95:5 enantiomeric ratio. nih.gov Such catalytic systems, which control the absolute configuration during C-C bond formation, represent a powerful strategy that could be adapted for the asymmetric synthesis of this compound.
Biocatalytic Approaches and Enzyme-Mediated Biotransformations
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. The use of whole-cell systems or isolated enzymes offers high chemo-, regio-, and stereoselectivity, often under mild reaction conditions.
The reduction of substituted cyclohexanones is a key transformation that can be effectively achieved using biocatalysts. For instance, Baker's Yeast (Saccharomyces cerevisiae) has been widely employed for the reduction of various cyclohexanone derivatives. sphinxsai.com The active reducing agents in this whole-cell system are nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which are continuously regenerated by the yeast's metabolic pathways. sphinxsai.com The reduction of 2-tert-butylcyclohexanone, 4-tert-butylcyclohexanone, and 4-ethylcyclohexanone (B1329521) using both free and immobilized Baker's Yeast has been demonstrated, yielding the corresponding cyclohexanols with varying degrees of stereoselectivity. sphinxsai.com
Table 1: Biocatalytic Reduction of Substituted Cyclohexanones
| Substrate | Biocatalyst | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| 2-tert-butylcyclohexanone | Baker's Yeast (free & immobilized) | 2-tert-butylcyclohexanol | - | sphinxsai.com |
| 4-tert-butylcyclohexanone | Baker's Yeast (free & immobilized) | 4-tert-butylcyclohexanol | - | sphinxsai.com |
| 4-Ethylcyclohexanone | Baker's Yeast (free & immobilized) | 4-Ethylcyclohexanol | - | sphinxsai.com |
| Cyclohexanone | Mucor piriformis | Cyclohexanol | High conversion | researchgate.net |
Furthermore, specific enzymes have been identified and engineered for enhanced activity and selectivity. For example, a mutant glucose dehydrogenase from Bacillus subtilis (BsGDH_Q252K) has been shown to effectively reduce 3-substituted cyclohexanones. researchgate.net Fungi, such as Mucor piriformis, also exhibit excellent biocatalytic activity in the reduction of cyclic ketones to their corresponding alcohols. researchgate.net
An innovative in-vivo cascade has been developed in Pseudomonas taiwanensis VLB120 for the synthesis of lactones from cycloalkanes. This engineered pathway involves a cytochrome P450 monooxygenase, a cyclohexanol dehydrogenase, and a cyclohexanone monooxygenase, demonstrating the potential of whole-cell biocatalysis for complex multi-step transformations. nih.gov
Chiral Auxiliary and Organocatalytic Strategies
To achieve high levels of stereocontrol in the synthesis of molecules like this compound, chemists often turn to chiral auxiliaries and organocatalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product. A prominent example is the use of Evans oxazolidinones. These auxiliaries can be acylated and then subjected to various reactions, such as aldol additions or alkylations, with high stereocontrol. In a different context, the Evans auxiliary (S)-(+)-4-phenyl-2-oxazolidinone has been used in the synthesis of precursors for complex natural products. nih.gov Another strategy involves a chiral interlocking auxiliary, which has been demonstrated in the synthesis of mechanically planar chiral rotaxanes, showcasing the versatility of this concept. nih.gov
Organocatalysis , the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. These catalysts can activate substrates through various mechanisms, including the formation of enamines or iminium ions. For instance, the organocatalytic asymmetric Mannich cyclization of hydroxylactams with acetals has been used in the total syntheses of alkaloids like (-)-epilupinine and (-)-tashiromine. nih.gov The Morita-Baylis-Hillman reaction, another powerful organocatalytic transformation, has been employed for the asymmetric synthesis of substituted 3-hydroxy-2-oxindoles using a β-isocupreidine catalyst. nih.gov
In the context of cyclohexanones, organocatalysis can be used to introduce functionality at specific positions with high enantioselectivity. For example, ene reductases can be used for the intramolecular β-C-H functionalization of substituted cyclohexanones, leading to bridged bicyclic structures. illinois.edu
Multistep Synthetic Routes to Complex Molecules Featuring a Hydroxycyclohexanone Core
The hydroxycyclohexanone motif is a key structural element in numerous complex natural products. The synthesis of these molecules often relies on carefully designed multistep sequences, employing either linear or convergent strategies.
Convergent and Linear Synthesis Design
| Flexibility | Less flexible | More flexible, allows for modular synthesis |
Total Synthesis of Natural Products Incorporating Cyclohexanone Frameworks
The synthetic methodologies discussed above culminate in their application to the total synthesis of natural products. The cyclohexanone framework is a common feature in a diverse array of bioactive compounds.
For example, the natural product sclerosporin (B1216115) contains a cyclohexanone motif. nih.gov The synthesis of a related bifunctional building block, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, highlights the strategies used to construct such systems. acs.orgnih.gov This synthesis involved an aldol condensation, ketal protection, reduction of a double bond and an aromatic ring, and finally oxidation of the resulting cyclohexanol. nih.gov
The total synthesis of other natural products, such as panamonon B, also showcases the importance of the cyclohexanone core. nih.gov Furthermore, the synthesis of chiral 4-alkyl-4-hydroxycyclohexenones has been reported, which are key structures in certain natural products. nih.gov A synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114), a related compound, was achieved from 4-methylanisole (B47524) via a key regioselective reaction with singlet oxygen. researchgate.net
Reactivity and Reaction Mechanism Studies of 3 Hydroxy 4 Methylcyclohexan 1 One
Electrophilic and Nucleophilic Reactivity at Carbonyl and Hydroxyl Centers
The reactivity of 3-hydroxy-4-methylcyclohexan-1-one is characterized by the dual nature of its functional groups. The carbonyl group is electrophilic, while the hydroxyl group is nucleophilic.
The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by nucleophiles. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. ncert.nic.in In ketones like this compound, the presence of two alkyl substituents hinders the approach of a nucleophile to the carbonyl carbon compared to aldehydes. ncert.nic.in
The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. It can react with various electrophiles. Furthermore, the hydrogen atom of the hydroxyl group is weakly acidic and can be abstracted by a base.
The hydrogens on the carbon atom alpha to the carbonyl group (C2 and C6) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.in This allows the compound to undergo a variety of reactions at the α-position.
Table 1: Key Reactive Centers and Their Properties
| Reactive Center | Property | Typical Reactions |
| Carbonyl Carbon | Electrophilic | Nucleophilic addition (e.g., with Grignard reagents, organolithiums, cyanides) |
| Carbonyl Oxygen | Nucleophilic, Basic | Protonation (acid catalysis), coordination to Lewis acids |
| Hydroxyl Oxygen | Nucleophilic, Basic | Etherification, esterification, protonation |
| Hydroxyl Hydrogen | Acidic | Deprotonation by bases |
| α-Hydrogens (at C2 and C6) | Acidic | Enolate formation, aldol (B89426) reactions, alkylation, halogenation |
Pericyclic Reactions and Rearrangements Involving the Cyclohexanone (B45756) Ring
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a reorganization of σ and π bonds. msu.eduox.ac.uklibretexts.org While specific studies on pericyclic reactions involving this compound are not extensively documented, its structure allows for potential participation in such transformations under appropriate thermal or photochemical conditions.
A more common transformation for β-hydroxy ketones is dehydration to form α,β-unsaturated ketones. ncert.nic.injove.com This is a type of elimination reaction that can be catalyzed by either acid or base. Under acidic conditions, the reaction typically proceeds through an E1 mechanism involving protonation of the hydroxyl group, followed by the loss of water to form a carbocation, and subsequent deprotonation at the α-carbon. jove.com
Another potential rearrangement for hydroxy ketones is the α-ketol rearrangement, which involves a 1,2-migration of an alkyl or aryl group. organicreactions.orgwikipedia.org However, this is characteristic of α-hydroxy ketones. For β-hydroxy ketones like this compound, other rearrangements might be possible under specific conditions, but they are less common than dehydration.
Intramolecular Hydrogen Bonding and its Influence on Reactivity
The proximity of the hydroxyl group at C3 and the carbonyl group at C1 allows for the formation of an intramolecular hydrogen bond, creating a six-membered ring-like structure. nih.govrsc.org This non-covalent interaction can significantly influence the conformation and reactivity of the molecule. nih.govacs.org
The formation of an intramolecular hydrogen bond can:
Stabilize certain conformations: The hydrogen bond can lock the molecule into a specific chair or boat-like conformation, which can affect the stereochemical outcome of reactions.
Increase the electrophilicity of the carbonyl carbon: By donating electron density to the carbonyl oxygen, the hydrogen bond can enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Modify the acidity of the hydroxyl proton: The involvement of the hydroxyl proton in a hydrogen bond can alter its acidity.
Influence reaction pathways: The presence of the hydrogen bond can direct reagents to a specific face of the molecule and may favor certain reaction mechanisms over others. For instance, it can facilitate deprotonation at the α-carbon by positioning the base appropriately. nih.gov
Theoretical calculations and spectroscopic studies on related hydroxy ketones have shown that the strength of the intramolecular hydrogen bond is a key factor in determining the molecule's properties. nih.gov
Mechanistic Investigations of Derivatization and Functional Group Interconversions
The two functional groups in this compound allow for a wide range of derivatization and functional group interconversion reactions. fiveable.mevanderbilt.edu
Reactions at the Carbonyl Group:
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of 4-methylcyclohexane-1,3-diol.
Ketalization: Reaction with an alcohol in the presence of an acid catalyst can protect the ketone as a ketal.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond. fiveable.me
Imination/Enamine Formation: Reaction with primary or secondary amines can form imines or enamines, respectively. fiveable.me
Reactions at the Hydroxyl Group:
Oxidation: The secondary alcohol can be oxidized to a ketone, which in this case would lead to the formation of 4-methylcyclohexane-1,3-dione.
Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) yields an ester.
Etherification: Deprotonation of the alcohol followed by reaction with an alkyl halide (Williamson ether synthesis) forms an ether.
The interplay between the two functional groups can also lead to more complex transformations. For example, under certain conditions, an intramolecular aldol reaction could be envisioned if the ring were to be cleaved first.
Table 2: Examples of Functional Group Interconversions
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Ketone | R'MgX, then H₃O⁺ | Tertiary Alcohol |
| Secondary Alcohol | CrO₃, H₂SO₄ (Jones oxidation) | Ketone |
| Secondary Alcohol | R'COCl, pyridine | Ester |
| Secondary Alcohol | NaH, then R'X | Ether |
| β-Hydroxy Ketone | Acid or Base, heat | α,β-Unsaturated Ketone |
Stereochemical Aspects and Conformational Analysis of 3 Hydroxy 4 Methylcyclohexan 1 One
Diastereoisomerism and Enantiomerism in Substituted Cyclohexanones
The presence of two stereocenters at positions 3 and 4 of the cyclohexanone (B45756) ring in 3-Hydroxy-4-methylcyclohexan-1-one results in the existence of multiple stereoisomers. Specifically, there are two pairs of enantiomers, which are diastereomeric to each other. This gives a total of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
The relative orientation of the hydroxyl and methyl groups defines the diastereomeric relationship. When both substituents are on the same side of the ring, they are referred to as the cis isomer. Conversely, when they are on opposite sides, they constitute the trans isomer. Each of these diastereomers exists as a pair of non-superimposable mirror images, known as enantiomers.
The synthesis of specific stereoisomers of this compound often involves stereoselective methods. One common approach is the catalytic hydrogenation of 4-hydroxy-3-methylcyclohex-2-enone. This reaction, typically employing a palladium catalyst, can lead to the formation of the desired stereoisomer with high selectivity. Another strategy involves the asymmetric reduction of a precursor ketone using chiral reducing agents or catalysts to yield a specific enantiomer.
The separation of these stereoisomers is crucial for their individual characterization and can be achieved through techniques such as chiral chromatography.
Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring System
The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. In substituted cyclohexanones like this compound, the substituents (hydroxyl and methyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by a balance of steric and electronic interactions.
Generally, substituents prefer to occupy the more spacious equatorial position to avoid steric hindrance with other axial atoms, a phenomenon known as 1,3-diaxial interaction. However, the presence of the carbonyl group and the hydroxyl group can introduce additional complexities. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can significantly influence the conformational equilibrium, potentially stabilizing a conformation where the hydroxyl group is in an axial or pseudo-axial position.
Spectroscopic Methods for Stereochemical and Conformational Assignment
The precise determination of the stereochemistry and conformational preferences of this compound isomers relies heavily on advanced spectroscopic techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry and conformational details of cyclic molecules. In the case of this compound, several NMR parameters are particularly informative:
Chemical Shifts: The chemical shifts of the protons and carbons in the cyclohexane ring are highly sensitive to their chemical environment and spatial orientation (axial vs. equatorial). For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons provides valuable information about the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values are associated with axial-equatorial and equatorial-equatorial interactions.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can help to determine their relative stereochemistry and conformational arrangement. For example, a strong NOE between the methyl protons and the proton at the hydroxyl-bearing carbon could suggest a cis relationship.
| Proton | Typical Chemical Shift (ppm) - Axial | Typical Chemical Shift (ppm) - Equatorial | Typical J-coupling (Hz) - ax-ax | Typical J-coupling (Hz) - ax-eq/eq-eq |
|---|---|---|---|---|
| Hα to C=O | 2.0 - 2.5 | 2.2 - 2.8 | - | - |
| Hβ to C=O | 1.6 - 2.0 | 1.8 - 2.2 | 10 - 13 | 2 - 5 |
| Hγ to C=O | 1.2 - 1.6 | 1.5 - 1.9 | 10 - 13 | 2 - 5 |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination
While NMR is excellent for determining relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable for assigning the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
The carbonyl group in this compound is a chromophore that gives rise to a weak n→π* electronic transition in the ECD spectrum. The sign and intensity of the Cotton effect associated with this transition are highly sensitive to the stereochemistry of the surrounding chiral centers. The "Octant Rule" for ketones is a well-established empirical rule that can often be used to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group.
By comparing the experimentally measured ECD or ORD spectrum with spectra predicted from theoretical calculations for each possible enantiomer, the absolute configuration can be determined with a high degree of confidence.
Computational Modeling of Stereochemical and Conformational Landscapes
Computational chemistry provides a powerful complementary approach to experimental studies for understanding the stereochemical and conformational properties of this compound. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to:
Calculate the relative energies of different stereoisomers and conformers: This allows for the prediction of the most stable chair conformations for each diastereomer and an estimation of the equilibrium populations.
Predict spectroscopic properties: Computational models can predict NMR chemical shifts and coupling constants, as well as ECD and ORD spectra. The agreement between calculated and experimental data serves as a strong validation of the assigned structure and conformation.
Visualize the three-dimensional structures: Molecular modeling provides detailed insights into bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's geometry.
Investigate intramolecular interactions: Computational methods can quantify the strength of interactions such as intramolecular hydrogen bonds, which play a crucial role in determining conformational preferences.
By combining experimental data from NMR and chiroptical spectroscopy with the insights gained from computational modeling, a comprehensive and detailed understanding of the complex stereochemical and conformational landscape of this compound can be achieved.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry for Structural Confirmation and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification and structural elucidation of 3-Hydroxy-4-methylcyclohexan-1-one. This technique provides the high-accuracy mass measurement required to determine the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C7H12O2) is calculated to be 128.08373 Da. Experimental data obtained from HRMS analysis would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.
Beyond simple structural confirmation, HRMS serves as a dynamic tool for monitoring the progress of chemical reactions that produce this compound. By analyzing aliquots of a reaction mixture over time, the appearance and increase in the intensity of the ion corresponding to the product's exact mass can be tracked. Simultaneously, the decrease in the signal of the starting materials can be observed. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading, ensuring efficient and high-yield synthesis. For instance, in a synthetic route, the disappearance of a starting material and the emergence of a signal at m/z 128.08373 would signify the successful formation of the target compound.
Table 1: Theoretical and Observed Mass Data for this compound
| Property | Value |
| Molecular Formula | C7H12O2 |
| Theoretical Exact Mass (Da) | 128.08373 |
| Expected [M+H]+ ion | 129.09153 |
| Expected [M+Na]+ ion | 151.07348 |
This table is for illustrative purposes; actual observed values would be obtained from experimental data.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy provides a detailed fingerprint of the functional groups present in this compound and offers insights into the molecular environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. A broad and prominent absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The breadth of this peak often suggests the presence of intermolecular hydrogen bonding.
The carbonyl (C=O) stretching vibration of the cyclohexanone (B45756) ring will give rise to a strong, sharp absorption band typically found in the range of 1725-1705 cm⁻¹. The exact position of this peak can be influenced by ring strain and the presence of nearby substituents. Additionally, C-H stretching vibrations of the methyl and methylene (B1212753) groups on the cyclohexane (B81311) ring will appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected to be observed in the 1100-1000 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is often weak in Raman spectra, the C=O stretch will produce a strong and sharp band. The symmetric C-C ring breathing modes of the cyclohexane ring are often more prominent in the Raman spectrum than in the FTIR spectrum, providing valuable structural information. The C-H stretching and bending vibrations will also be observable. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in a comprehensive structural assignment.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| O-H | Stretching | 3400-3200 | Strong, Broad | Weak |
| C=O | Stretching | 1725-1705 | Strong, Sharp | Strong, Sharp |
| C-H (sp³) | Stretching | 3000-2850 | Medium to Strong | Medium to Strong |
| C-O | Stretching | 1100-1000 | Medium | Weak |
This table presents expected ranges and intensities. Precise values are determined experimentally.
X-ray Crystallography for Solid-State Molecular Architecture
For this compound that exists as a crystalline solid, single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information. This powerful analytical technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. It also reveals the spatial arrangement of the molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding.
The data from an X-ray crystallographic analysis would confirm the connectivity of the atoms, establishing the cyclohexane ring and the relative positions of the hydroxyl, methyl, and carbonyl groups. Furthermore, it would elucidate the stereochemistry of the chiral centers, defining the relative (and in some cases, absolute) configuration of the substituents. The conformation of the cyclohexanone ring, whether it adopts a chair, boat, or twist-boat conformation in the solid state, would also be unequivocally determined.
Information regarding the hydrogen bonding network is particularly valuable. The analysis would show the donor-acceptor distances and angles, providing a clear picture of how the hydroxyl group of one molecule interacts with the carbonyl oxygen or hydroxyl group of a neighboring molecule. These interactions are crucial in determining the packing of the molecules in the crystal and influence the physical properties of the solid.
Table 3: Illustrative Crystallographic Data for a Cyclohexanone Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Z (molecules/unit cell) | 4 |
This table provides example data for a related compound to illustrate the type of information obtained from X-ray crystallography. Actual data would be specific to a crystalline sample of this compound.
Computational Chemistry and Theoretical Investigations of 3 Hydroxy 4 Methylcyclohexan 1 One
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry, energy, and reactivity of organic molecules. By calculating the electron density, DFT methods can elucidate various molecular properties of 3-Hydroxy-4-methylcyclohexan-1-one, from its stable conformations to its potential reaction mechanisms.
The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO acts as an electron acceptor. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter; a small gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high kinetic stability. nih.gov
For a molecule like this compound, a HOMO-LUMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on atoms with higher electron density, such as the oxygen of the hydroxyl group, while the LUMO is often centered on electron-deficient sites, like the carbonyl carbon.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a quantitative measure of the molecule's stability and reactivity. While specific DFT calculations for this compound are not widely published, the table below shows an example of such descriptors calculated for a related hydroxy-ketone compound, illustrating the type of data generated.
Table 1: Example Global Reactivity Descriptors Calculated for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate via DFT (Illustrative data from a study on a different molecule to demonstrate the concept)
| Parameter | Formula | Value (eV) | Description |
| HOMO Energy | EHOMO | -5.98 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.54 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.44 | Indicates chemical reactivity and stability. A larger gap implies higher stability. nih.gov |
| Ionization Potential (I) | -EHOMO | 5.98 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | 1.54 | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | (I - A) / 2 | 2.22 | Measures the resistance to change in electron distribution. nih.gov |
| Global Softness (S) | 1 / (2η) | 0.22 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electronegativity (χ) | (I + A) / 2 | 3.76 | The ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.19 | A measure of the energy lowering of a system when it accepts electrons. |
This interactive table provides example values to illustrate the outputs of a DFT analysis. The values are derived from a published study on a different, but structurally relevant, molecule.
DFT is also instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification and characterization of transition states—the highest energy points along a reaction coordinate. By modeling the transition state for reactions involving this compound, such as its reduction, oxidation, or enolization, chemists can calculate the activation energy.
This information is crucial for elucidating reaction pathways and predicting which mechanisms are energetically favorable. For instance, a theoretical investigation could determine the stereochemical outcome of the reduction of the ketone group by modeling the different transition states leading to cis and trans alcohol products.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, which has a flexible six-membered ring, MD simulations are essential for exploring its conformational landscape. The cyclohexane (B81311) ring can adopt various conformations, such as chair, boat, and twist-boat, and the substituents (hydroxyl and methyl groups) can be in either axial or equatorial positions.
MD simulations would involve placing the molecule in a simulated environment (e.g., a "box" of water molecules) and solving Newton's equations of motion for every atom. mdpi.com This allows for:
Conformational Sampling: Identifying the most stable and populated conformations and the energy barriers between them.
Time-Averaged Properties: Calculating properties that depend on the movement and interaction of the molecule over time.
Intermolecular Interactions: Observing how the molecule interacts with solvent molecules or other solutes, providing a dynamic view of hydrogen bonding and other non-covalent forces. mdpi.com
Solvation Models and Solvent Effects on Photophysical and Chemical Properties
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are used to account for these effects. These models can be explicit, where individual solvent molecules are included in the simulation (as in MD), or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant.
For this compound, solvent effects would be particularly important for:
Conformational Equilibrium: Polar solvents might stabilize conformations with a larger dipole moment.
Photophysical Properties: The energy of electronic transitions can shift depending on solvent polarity, a phenomenon known as solvatochromism. Studies on similar molecules have shown that intramolecular charge transfer (ICT) can be stabilized by polar solvents, leading to shifts in absorption and fluorescence spectra. rsc.orgnih.gov
Reaction Rates: Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering reaction kinetics. For reactions involving this compound, the choice of solvent could influence both the speed and the outcome of the reaction.
Intermolecular Interactions and Supramolecular Assembly Analysis
The hydroxyl and carbonyl groups in this compound are capable of forming strong intermolecular interactions, particularly hydrogen bonds. These interactions can lead to the formation of dimers, larger clusters, or extended networks in the solid state or in concentrated solutions.
The hydroxyl group (-OH) of this compound can act as a hydrogen bond donor, while the lone pairs on its oxygen atom can act as an acceptor. The carbonyl group (C=O) is a strong hydrogen bond acceptor. cymitquimica.com This dual functionality allows for the formation of various hydrogen-bonding motifs.
Computational methods can be used to analyze these networks:
Geometry: DFT calculations can predict the optimal geometries of hydrogen-bonded dimers or larger assemblies, providing precise bond lengths and angles.
Applications in Advanced Organic Synthesis and Chemical Biology Research
3-Hydroxy-4-methylcyclohexan-1-one as a Versatile Synthetic Intermediate
The structural features of this compound, namely its hydroxyl and ketone functional groups, along with a chiral center, position it as a potentially valuable building block in the synthesis of more complex molecules.
While direct evidence for the use of this compound as a precursor for pharmaceutical building blocks is not yet widely documented, the applications of its isomers are highly suggestive of its potential in this area. For instance, the related compound, 4-Hydroxy-4-methylcyclohexanone (B91476), serves as a key intermediate in the synthesis of trans-4-amino-1-methylcyclohexanol, a component utilized in the development of various pharmaceutical agents. medchemexpress.comcymitquimica.com This established synthetic pathway for a closely related isomer underscores the potential for this compound to be a valuable precursor for novel pharmaceutical building blocks. The reactivity of its hydroxyl and ketone groups could allow for a variety of chemical transformations, leading to diverse molecular scaffolds for drug discovery.
Similar to its role in pharmaceuticals, the potential of this compound as an intermediate in agrochemical synthesis is inferred from its isomers. The compound 4-hydroxy-4-methylcyclohexanone is noted for its role as an intermediate in the production of agrochemicals. cymitquimica.com This suggests that this compound could also be employed in the synthesis of new pesticides and herbicides. The core structure of the molecule could be modified to create compounds with specific biological activities against agricultural pests and weeds.
The synthesis of chiral molecules is a critical aspect of modern chemistry, particularly in the development of pharmaceuticals where a specific stereoisomer often exhibits the desired therapeutic effect. The general class of 4-alkyl-4-hydroxycyclohexenones has been a subject of research for the synthesis of optically active compounds. nih.gov Given that this compound possesses a chiral center, it is a prime candidate for use in the stereoselective synthesis of complex, optically active molecules. The strategic manipulation of its functional groups could provide access to a range of enantiomerically pure compounds for various applications.
Investigation of Biological Activities and Mechanisms (non-clinical)
The biological properties of this compound are an area of nascent research. Preliminary investigations into related compounds suggest that this molecule could exhibit interesting and potentially useful biological effects.
The study of enzyme-catalyzed reactions is fundamental to understanding biological processes and for the development of new biotechnologies. While specific studies employing this compound as a model compound in enzyme-catalyzed reactions are not yet prevalent, its structure lends itself to such investigations. The presence of a ketone and a secondary alcohol makes it a suitable substrate for a variety of oxidoreductases. Research on such enzymes could provide insights into their substrate specificity, reaction mechanisms, and potential for use in biocatalysis.
There is growing interest in identifying novel antimicrobial agents to combat the rise of drug-resistant pathogens. A structurally related oxygenated cyclohexanone (B45756) derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from the endophytic fungus Amphirosellinia nigrospora, has demonstrated significant in vitro antibacterial activity against the plant pathogen Ralstonia solanacearum. nih.gov This compound was also found to inhibit the mycelial growth of several plant pathogenic fungi. nih.gov These findings suggest that this compound and its derivatives could be a promising area of research for the discovery of new antimicrobial compounds. Further studies are warranted to explore the potential antimicrobial spectrum and mechanism of action of this compound against a broader range of microorganisms.
Following a comprehensive search for scientific literature and data, it has been determined that there is no available information specifically concerning the chemical compound This compound in the contexts requested. Searches for its applications in material science, development into functional molecules, natural occurrence, or biosynthetic pathways have yielded no results for this specific isomer.
The scientific data available pertains to other isomers of hydroxy-methylcyclohexanone, such as 4-hydroxy-3-methylcyclohexan-1-one nih.gov, 3-hydroxy-3-methylcyclohexan-1-one (B14464837) nih.gov, and 4-hydroxy-4-methylcyclohexan-1-one cymitquimica.comnih.gov. However, in strict adherence to the provided instructions to focus solely on "this compound," this information cannot be used as a substitute.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" for the specified topics due to the absence of relevant research findings in the public domain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
